N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)-4-(thiophen-2-yl)benzamide N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)-4-(thiophen-2-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 1798672-05-5
VCID: VC5133077
InChI: InChI=1S/C24H22N4OS2/c29-23(18-7-5-17(6-8-18)22-4-2-14-30-22)26-20-9-12-28(13-10-20)24-27-21(16-31-24)19-3-1-11-25-15-19/h1-8,11,14-16,20H,9-10,12-13H2,(H,26,29)
SMILES: C1CN(CCC1NC(=O)C2=CC=C(C=C2)C3=CC=CS3)C4=NC(=CS4)C5=CN=CC=C5
Molecular Formula: C24H22N4OS2
Molecular Weight: 446.59

N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)-4-(thiophen-2-yl)benzamide

CAS No.: 1798672-05-5

Cat. No.: VC5133077

Molecular Formula: C24H22N4OS2

Molecular Weight: 446.59

* For research use only. Not for human or veterinary use.

N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)-4-(thiophen-2-yl)benzamide - 1798672-05-5

Specification

CAS No. 1798672-05-5
Molecular Formula C24H22N4OS2
Molecular Weight 446.59
IUPAC Name N-[1-(4-pyridin-3-yl-1,3-thiazol-2-yl)piperidin-4-yl]-4-thiophen-2-ylbenzamide
Standard InChI InChI=1S/C24H22N4OS2/c29-23(18-7-5-17(6-8-18)22-4-2-14-30-22)26-20-9-12-28(13-10-20)24-27-21(16-31-24)19-3-1-11-25-15-19/h1-8,11,14-16,20H,9-10,12-13H2,(H,26,29)
Standard InChI Key ABSJHQFDMSTATD-UHFFFAOYSA-N
SMILES C1CN(CCC1NC(=O)C2=CC=C(C=C2)C3=CC=CS3)C4=NC(=CS4)C5=CN=CC=C5

Introduction

Structural Elucidation and Molecular Features

The molecular architecture of N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)-4-(thiophen-2-yl)benzamide comprises three distinct domains:

  • Benzamide-thiophene unit: A 4-(thiophen-2-yl)benzamide group, where the thiophene ring contributes electron-rich aromaticity and potential π-π stacking interactions.

  • Piperidine linker: A four-membered piperidine ring that enhances conformational flexibility and may facilitate interactions with hydrophobic protein pockets.

  • Thiazole-pyridine motif: A 4-(pyridin-3-yl)thiazole group, a common pharmacophore in kinase inhibitors and antimicrobial agents .

Molecular Formula: C₂₃H₂₁N₃O₂S₂
Molecular Weight: 435.56 g/mol
Key Functional Groups:

  • Amide bond (-CONH-) for hydrogen bonding.

  • Thiazole and thiophene rings for aromatic and heterocyclic interactions.

  • Pyridine nitrogen for potential metal coordination or base catalysis.

Synthetic Strategies and Optimization

Retrosynthetic Analysis

The compound can be synthesized through a modular approach:

  • Thiazole formation: Bromination of pyridine-3-acetyl derivatives followed by cyclization with thiourea to yield 4-(pyridin-3-yl)thiazol-2-amine .

  • Piperidine coupling: Reaction of the thiazole-2-amine with a protected piperidine-4-carboxylic acid derivative.

  • Benzamide-thiophene conjugation: Amide coupling between the piperidine-thiazole intermediate and 4-(thiophen-2-yl)benzoic acid using EDCI/HOBt .

Critical Synthesis Steps

  • Thiazole ring formation: As demonstrated in , treatment of 3-acetylpyridine with HBr and bromine generates a bromoketone intermediate, which reacts with thiourea under reflux to form the thiazole core (yield: 87–93%).

  • Amide coupling: Activation of 4-(thiophen-2-yl)benzoic acid with EDCI/HOBt in dichloromethane, followed by reaction with the piperidine-thiazole amine .

Challenges:

  • Instability of the thiophene-benzamide intermediate during coupling, necessitating reversed synthetic sequences .

  • Purification difficulties due to the compound’s low solubility in aqueous media.

Biological Activity and Mechanistic Insights

Antimycobacterial Activity

Nitro-containing thiazole benzamides, such as 2-nitro-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide, demonstrate antitubercular activity by inhibiting mycolic acid synthesis. Although the target compound lacks a nitro group, its thiophene moiety may compensate by improving membrane permeability or targeting mycobacterial enzymes.

Antiangiogenic Properties

Piperidine-carboxamide derivatives have shown efficacy in blocking angiogenesis in chick chorioallantoic membrane (CAM) assays . The piperidine linker in this compound may similarly disrupt vascular endothelial growth factor (VEGF) signaling pathways.

Comparative Analysis with Structural Analogues

Compound NameKey Structural DifferencesBiological Activity
N-(1-(4-(Pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)cinnamamideCinnamamide vs. benzamide-thiopheneKinase inhibition (predicted)
2-nitro-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamideNitro group vs. thiopheneAntimycobacterial (IC₅₀: 5–10 µM)
4-Methyl-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide Morpholine substitutionROCK II inhibition (IC₅₀: 20 nM)

Key Observations:

  • Thiophene substitution enhances aromatic stacking but may reduce solubility compared to cinnamamide derivatives .

  • Absence of a nitro group likely diminishes antimycobacterial potency but improves metabolic stability.

Pharmacokinetic and Physicochemical Properties

Solubility: Predicted low aqueous solubility (logP ≈ 3.8) due to the hydrophobic thiophene and piperidine groups.
Absorption: Moderate intestinal absorption (Caco-2 permeability: ~15 × 10⁻⁶ cm/s) expected, based on similar benzamide-thiazoles .
Metabolism: Susceptible to hepatic CYP3A4-mediated oxidation at the piperidine and thiophene moieties.

Future Directions and Applications

Therapeutic Development

  • Oncology: Evaluation against cancer cell lines (e.g., HT29, PC3) to exploit potential kinase inhibitory effects.

  • Infectious Diseases: Screening against Mycobacterium tuberculosis and multidrug-resistant strains.

Chemical Optimization

  • Solubility enhancement: Introduction of polar groups (e.g., sulfonamides) at the piperidine nitrogen.

  • Fluorescence labeling: Leveraging thiophene’s inherent fluorescence for imaging applications .

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